molecular formula C22H30N2O5 B1681354 Trandolaprilat CAS No. 87679-71-8

Trandolaprilat

Katalognummer B1681354
CAS-Nummer: 87679-71-8
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: AHYHTSYNOHNUSH-HXFGRODQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trandolaprilat is the active metabolite of Trandolapril, a non-sulphydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is used to treat high blood pressure (hypertension) and to improve survival following a heart attack .


Synthesis Analysis

The synthesis of Trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid in a first organic solvent comprising a water-immiscible inert organic solvent and in the presence of a base .


Molecular Structure Analysis

The molecular formula of Trandolaprilat is C22H30N2O5 . The molecular weight is 402.5 g/mol .


Chemical Reactions Analysis

Trandolapril is metabolized to its biologically active diacid form, Trandolaprilat, in the liver . The compatibility studies between Trandolapril and natural excipients used in solid dosage forms have shown that Trandolapril is fully compatible with all the studied excipients until 100 °C .


Physical And Chemical Properties Analysis

Trandolaprilat has a molecular weight of 402.5 g/mol and a molecular formula of C22H30N2O5 .

Wissenschaftliche Forschungsanwendungen

Summary of Application

Trandolapril is the pro-drug of Trandolaprilat, a non-sulfhydryl angiotensin-converting enzyme inhibitor . It is used to assess the pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of single and multiple doses of Trandolapril in healthy subjects .

Methods of Application

In a study, healthy subjects were randomized into a single-dose, 3 × 3 crossover study (1–2–4 mg, 2–4–1 mg, and 4–1–2 mg), and a multiple-dose study (2 mg/day, 6 days). Serial blood and urine samples were collected after drug administration and analyzed using a validated LC–MS/MS method .

Results or Outcomes

In the single-dose study, Trandolapril was absorbed rapidly, and peak plasma levels (Cmax, 1.57, 3.77, and 7.99 ng/mL) and AUCs (1.89, 3.46, and 6.47 ng/mL) were dose-dependent . In the multiple-dose study, steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation (R = 1.67) .

Application in Hypertension Treatment

Summary of Application

Trandolaprilat, the active form of Trandolapril, is used in the treatment of essential hypertension .

Methods of Application

Trandolapril is administered orally, and it is hydrolyzed in the liver to its active diacid, Trandolaprilat . Trandolapril 2 to 4mg once daily effectively controls blood pressure for at least 24 hours in patients with mild to moderate hypertension .

Results or Outcomes

Trandolapril improves haemodynamic and cardiac parameters in patients with essential hypertension . It also reduces left ventricular mass index, interventricular septal and posterior wall thicknesses, and afterload during long term treatment (6 to 12 months), as well as improves left ventricular contractility and arterial compliance in patients with essential hypertension and left ventricular hypertrophy .

Application in Heart Failure Treatment

Summary of Application

Trandolaprilat is used in the management of patients with left ventricular (LV) systolic dysfunction or symptoms of chronic heart failure within the first 2 days after acute myocardial infarction (AMI) .

Methods of Application

Trandolapril is administered orally and is hydrolyzed in the liver to its active form, Trandolaprilat . The dosage and frequency of administration are determined by the patient’s condition and response to treatment .

Results or Outcomes

Trandolapril has been shown to significantly reduce overall cardiovascular mortality, the risk of sudden death, and the occurrence of severe or resistant heart failure .

Application in Endothelium-Dependent Effects

Summary of Application

Trandolaprilat is used in studies to understand its endothelium-dependent effects .

Results or Outcomes

The specific results or outcomes of these studies are not detailed in the available resources .

Application in Immediate Release Tablets

Summary of Application

Trandolaprilat is used in the development of immediate release tablets for the management of high blood pressure .

Methods of Application

In a study, Trandolapril immediate release tablets were developed using various superdisintegrants. Crospovidone, Sodium starch glycolate and Croscarmellose sodium in concentrations of 2%, 4%, and 6% were used as superdisintegrating agents for the optimization . The direct compression technique was used to make nine formulations .

Results or Outcomes

The disintegration time was observed to be between 30.23 to 71.67 seconds and more than 70% drug was released in 30 minutes . Thus, based on evaluation results, it was concluded that the formulation of immediate release tablets of Trandolapril was successfully developed .

Application in Combination Therapy

Summary of Application

Trandolaprilat is used in combination therapy with paricalcitol .

Results or Outcomes

The specific results or outcomes of these studies are not detailed in the available resources .

Safety And Hazards

Trandolaprilat may cause serious side effects such as damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised not to use if you are pregnant and to stop using Trandolapril and tell your doctor right away if you become pregnant .

Zukünftige Richtungen

Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Eigenschaften

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trandolaprilat

CAS RN

87679-71-8
Record name Trandolaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolaprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trandolaprilat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trandolaprilat
Reactant of Route 2
Trandolaprilat
Reactant of Route 3
Trandolaprilat
Reactant of Route 4
Trandolaprilat
Reactant of Route 5
Trandolaprilat
Reactant of Route 6
Trandolaprilat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.